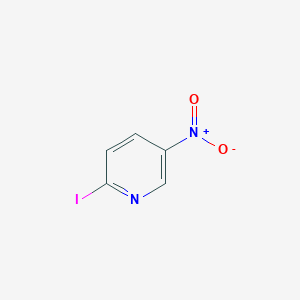
2-Mercapto-nicotinate de méthyle
Vue d'ensemble
Description
“2-Mercapto-nicotinic acid methyl ester” is a compound that contains both a mercapto (-SH) and a carboxylic acid or ester moiety (-COOH or -COOR’). It is a class of difunctional compounds that are industrial chemicals of potential environmental concern .
Synthesis Analysis
Methyl nicotinate, a similar compound, is synthesized by the esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid. The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate .Chemical Reactions Analysis
Esters, such as “2-Mercapto-nicotinic acid methyl ester”, typically undergo reactions like hydrolysis. In hydrolysis, the ester is split with water, and the reaction is catalyzed by either an acid or a base. The products of this reaction are a carboxylic acid and an alcohol .Applications De Recherche Scientifique
Utilisé comme rubéfiant
Le nicotinate de méthyle, qui est chimiquement similaire au 2-Mercapto-nicotinate de méthyle, est utilisé comme ingrédient actif dans les préparations topiques en vente libre indiquées pour la douleur musculaire et articulaire . L'action du nicotinate de méthyle comme rubéfiant est supposée impliquer une vasodilatation périphérique .
Étude de l'inflammation
Le nicotinate de méthyle a été utilisé dans des modèles humains pour étudier l'effet anti-inflammatoire des formulations topiques . Cependant, les réponses cutanées au nicotinate de méthyle sont encore mal comprises et largement variées .
Étude de l'absorption cutanée
Le nicotinate de méthyle a été utilisé dans des études in vitro d'absorption cutanée humaine . Ces études aident à comprendre comment différentes substances pénètrent la peau et peuvent être utilisées pour développer de meilleurs systèmes d'administration de médicaments .
Détection des biomarqueurs
Le nicotinate de méthyle a été utilisé dans le développement d'une plate-forme de détection basée sur un nanocomposite TiO2/SiNWs pour une détection ultrarapide à des niveaux de traces . Ce type de recherche peut conduire au développement de nouveaux outils de diagnostic .
Synthèse des dérivés
Le nicotinate de méthyle peut être utilisé comme précurseur dans la synthèse de divers composés tels que le ligand de la di-3-pyridylcétone, les 5-arylnicotinate, le ±-sesbanine et les dérivés de la 1,4-dihydropyridine .
Étude de la libération de l'oxyde nitrique
Le nicotinate de méthyle a été utilisé dans l'étude de la libération d'oxyde nitrique et de la cytotoxicité induite par la lumière associée des nitrosyles de ruthénium avec des dérivés de nicotinate coordonnés
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that methyl nicotinate, a similar compound, acts as a rubefacient and is thought to involve peripheral vasodilation .
Biochemical Pathways
Given its potential similarity to methyl nicotinate, it may be involved in the prostaglandin d2 pathway .
Pharmacokinetics
It is known that following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
Based on the effects of methyl nicotinate, it can be inferred that methyl 2-mercaptonicotinate may cause local vasodilation and increased blood flow, potentially leading to relief from muscle and joint pain .
Propriétés
IUPAC Name |
methyl 2-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-8-6(5)11/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXUGGTSVMBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354643 | |
| Record name | 2-Mercapto-nicotinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74470-32-9 | |
| Record name | 2-Mercapto-nicotinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-sulfanylidene-1,2-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties of the gold-supported rhodium catalyst prepared with Methyl 2-Mercaptonicotinate?
A2: The gold-supported rhodium catalyst prepared with MMNT (Rh-MMNT-Au) demonstrates activity in the hydrogenation of 1-hexene under mild conditions (40°C and 1 atm H2). [] The study highlights that this catalyst exhibits significantly higher activity compared to a catalyst prepared by directly adsorbing Rh2Cl2(CO)4 onto gold powder. [] This finding suggests that the presence of MMNT as a tethered ligand on the gold surface positively influences the catalytic performance of the rhodium species in the hydrogenation reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)


![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

